Cas no 1150271-62-7 (5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester)
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 5-(T-BUTYLDIMETHYLSILYLOXY)-2,3-DIFLUOROPHENYLBORONIC ACID, PINACOL ESTER
- 5-(t-Butyldimethylsiloxy)-2,3-difluorophenylboronic
- tert-butyl-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
- AKOS025293558
- 1150271-62-7
- J-003205
- t-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
- BS-19432
- DB-368147
- 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid pinacol ester
- 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid,pinacol ester
- tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
- 5-(T-Butyldimethylsilyloxy)-2,3-Difluorophenylboronicacidpinacolester
- CS-0176441
- 5-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, pinacol ester
- tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
- 5-(t-Butyldimethylsiloxy)-2,3-difluorophenylboronic acid, pinacol ester
- MFCD11855981
- 1,3,2-Dioxaborolane, 2-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]-4,4,5,5-tetramethyl-
- G73540
- DTXSID80674965
- 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester
-
- MDL: MFCD11855981
- Inchi: 1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(15(21)14(20)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3
- InChI Key: SYSZKZKYIDNJBD-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OC1C=C(C(=C(B2OC(C)(C)C(C)(C)O2)C=1)F)F
Computed Properties
- Exact Mass: 370.19500
- Monoisotopic Mass: 370.1947078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 4.64800
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B923224-5g |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, pinacol ester |
1150271-62-7 | 98% | 5g |
¥2,400.30 | 2022-09-02 | |
| TRC | B699258-100mg |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester |
1150271-62-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699258-250mg |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester |
1150271-62-7 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B699258-500mg |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester |
1150271-62-7 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B699258-1g |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester |
1150271-62-7 | 1g |
$ 259.00 | 2023-04-18 | ||
| Chemenu | CM205156-1g |
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane |
1150271-62-7 | 95% | 1g |
$194 | 2023-02-03 | |
| Chemenu | CM205156-5g |
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane |
1150271-62-7 | 95% | 5g |
$582 | 2023-02-03 | |
| abcr | AB273642-1 g |
5-(t-Butyldimethylsiloxy)-2,3-difluorophenylboronic acid, pinacol ester; 98% |
1150271-62-7 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB273642-5 g |
5-(t-Butyldimethylsiloxy)-2,3-difluorophenylboronic acid, pinacol ester; 98% |
1150271-62-7 | 5g |
€654.00 | 2023-04-26 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-311097-250 mg |
5-(t-Butyldimethylsiloxy)-2,3-difluorophenylboronic acid, pinacol ester, |
1150271-62-7 | 250MG |
¥1,504.00 | 2023-07-11 |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester Suppliers
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester (CAS No. 1150271-62-7)
The compound 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester, with the CAS registry number 1150271-62-7, is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a boronic acid pinacol ester moiety with a fluorinated aromatic ring substituted with a t-butyldimethylsilyl (t-BDMS) protecting group. The presence of the t-BDMS group and the difluorophenyl ring endows this compound with distinctive chemical properties, making it a valuable building block in modern organic chemistry.
The synthesis of this compound typically involves multi-step processes, often starting from the corresponding difluorophenol derivative. The introduction of the t-BDMS group is achieved through silylation reactions, which are well-established methods for protecting hydroxyl groups in organic synthesis. Subsequent conversion to the boronic acid pinacol ester is carried out via nucleophilic substitution or other boron-based coupling reactions. The optimization of these steps is crucial to ensure high yields and purity, as highlighted in recent studies by researchers in the field of organoboron chemistry.
One of the most compelling aspects of this compound is its versatility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The boronic acid pinacol ester functionality allows for efficient coupling with various aryl halides under mild conditions, enabling the construction of biaryl structures that are widely used in drug discovery and materials science. Recent advancements in catalytic systems have further enhanced the efficiency and scope of these reactions, as demonstrated by studies published in leading journals such as Journal of the American Chemical Society and Nature Chemistry.
The fluorinated aromatic ring in this compound plays a critical role in modulating its electronic properties and reactivity. Fluorine atoms are known to introduce electron-withdrawing effects, which can influence both the stability and reactivity of the molecule. This feature makes it particularly useful in applications where fine control over electronic interactions is essential, such as in the design of optoelectronic materials or bioactive molecules.
In terms of applications, this compound has found significant use in medicinal chemistry as a precursor for constructing complex heterocyclic frameworks. Its ability to undergo various transformations while retaining its functional groups makes it an invaluable tool for synthesizing bioactive compounds with potential therapeutic applications. Recent research has also explored its utility in click chemistry and other modular synthesis strategies, further expanding its applicability.
The development of efficient synthetic routes for this compound has been a focus of recent studies. For instance, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations not only improve production efficiency but also align with current trends toward sustainable chemical processes.
In conclusion, 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic Acid Pinacol Ester (CAS No. 1150271-62-7) represents a cutting-edge material at the intersection of organic synthesis and materials science. Its unique structure and functional groups make it a versatile building block for constructing complex molecules with diverse applications. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing chemical science is likely to grow even further.
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